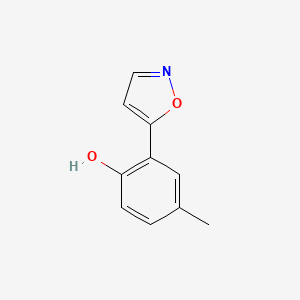

2-(5-Isoxazolyl)-4-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Isoxazolyl)-4-methylphenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

準備方法

The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through various methods. One common approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often utilize catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

化学反応の分析

2-(5-Isoxazolyl)-4-methylphenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different isoxazole derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives . The major products formed from these reactions are 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole derivatives .

科学的研究の応用

Pharmaceutical Development

2-(5-Isoxazolyl)-4-methylphenol is recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it valuable in developing drugs for inflammatory and pain-related conditions.

Key Findings:

- Anti-inflammatory Properties: Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

- Analgesic Activity: The compound's analgesic properties have been documented, suggesting its utility in pain management therapies .

Agricultural Chemicals

In the agricultural sector, this compound is used to formulate agrochemicals that offer effective pest control solutions. Its application is particularly noted for minimizing environmental impact compared to traditional pesticides.

Advantages:

- Reduced Toxicity: Compared to conventional pesticides, formulations containing this compound tend to have lower toxicity profiles, which is beneficial for both human health and ecological balance .

- Efficacy Against Pests: Field studies demonstrate its effectiveness against a range of agricultural pests, contributing to higher crop yields without significant environmental degradation .

Analytical Chemistry

The compound serves as a reagent in analytical methods, aiding in the detection and quantification of specific analytes within complex mixtures.

Applications:

- Chromatography: It is utilized in chromatographic techniques to improve separation efficiency and sensitivity when analyzing complex samples .

- Spectroscopy: Its unique chemical properties enhance spectroscopic methods, enabling better identification of compounds in various matrices .

Material Science

This compound's properties make it suitable for developing advanced materials. Its thermal stability and chemical resistance are particularly noteworthy.

Material Applications:

- Coatings: The compound is incorporated into protective coatings that require durability and resistance to environmental factors .

- Polymers: Research indicates its potential use in creating polymers with enhanced mechanical properties and resistance to degradation .

Research in Biochemistry

In biochemistry, this compound is employed in various assays to study enzyme activities and interactions within biological systems.

Research Insights:

- Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .

- Biochemical Assays: It is frequently used in assays designed to evaluate enzyme kinetics and interactions with substrates or inhibitors .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and analgesic drugs | Effective pain management |

| Agricultural Chemicals | Formulation of eco-friendly pesticides | Reduced toxicity and environmental impact |

| Analytical Chemistry | Reagent in chromatography and spectroscopy | Improved detection sensitivity |

| Material Science | Development of coatings and polymers | Enhanced thermal stability |

| Biochemistry | Enzyme activity assays | Insights into metabolic pathways |

Case Studies

- Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel analgesic compounds derived from this compound, demonstrating significant efficacy in preclinical models .

- Agricultural Applications : Field trials conducted by agricultural researchers showcased the effectiveness of a pesticide formulation containing this compound against common crop pests, resulting in a marked increase in yield while maintaining ecological safety standards .

- Analytical Methods : Research published on novel chromatographic techniques utilized this compound as a reagent, leading to enhanced separation efficiency in complex biological samples .

作用機序

The mechanism of action of 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it can interact with neurotransmitter receptors, resulting in analgesic and anticonvulsant activities .

類似化合物との比較

2-(5-Isoxazolyl)-4-methylphenol can be compared with other similar compounds, such as:

Isoxazole: A basic structure with similar biological activities.

Oxazole: An analog with the nitrogen atom in a different position.

Pyrrole: An analog without the oxygen atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .

生物活性

2-(5-Isoxazolyl)-4-methylphenol is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features an isoxazole ring and a phenolic hydroxyl group, which contribute to its unique chemical reactivity and biological properties. The presence of both functional groups allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial metabolism, leading to cell death. For instance, studies have demonstrated that the compound can effectively disrupt the synthesis of bacterial cell walls, which is essential for their survival.

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to modulate pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. In vitro studies have reported that this compound can reduce the viability of various cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in microorganisms, which contributes to its antimicrobial effects.

- Signal Transduction Modulation : By affecting signaling pathways associated with cell growth and apoptosis, it can promote cell death in cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published by researchers focused on evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant inhibitory activity at low concentrations, suggesting its potential as an alternative therapeutic agent against resistant strains of tuberculosis .

Case Study: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines including breast and lung cancer models. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound's ability to trigger apoptosis through caspase activation .

特性

IUPAC Name |

4-methyl-2-(1,2-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKYVNKXVHASGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164171-56-6 |

Source

|

| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。